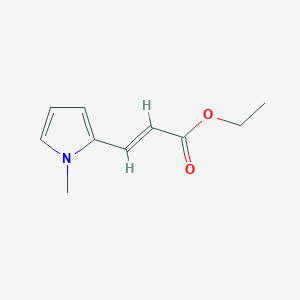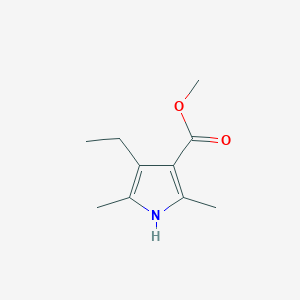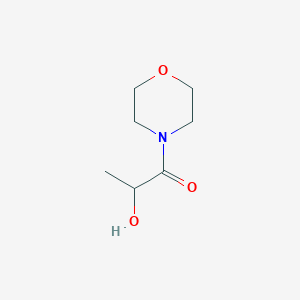
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester
Vue d'ensemble
Description
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester, also known as MPAE, is a chemical compound that has shown promising results in scientific research. It is a derivative of pyrrole, a five-membered aromatic ring, and has a unique structure that makes it an interesting molecule for further study.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in inflammation and tumor growth. It may also act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can damage cancer cells.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester in lab experiments is its unique structure, which allows for the synthesis of new compounds with potentially useful properties. However, one limitation is its relatively low yield and purity, which can make it difficult to work with in large quantities.
Orientations Futures
There are several future directions for the study of 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester. One direction is to further explore its potential as an anti-inflammatory and anti-tumor agent, both in vitro and in vivo. Another direction is to study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the synthesis of new polymers and compounds using 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester as a building block could lead to the development of new materials with unique properties. Overall, the study of 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has the potential to contribute to several scientific fields and lead to the development of new therapies and materials.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has been studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has been used as a monomer in the synthesis of new polymers with unique properties. Finally, 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has been used in organic synthesis as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
ethyl (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)7-6-9-5-4-8-11(9)2/h4-8H,3H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBAVWLGLSPMIN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B3050576.png)



![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)





